molecular formula C13H21NO3 B3096366 tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1280666-31-0

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No. B3096366
CAS RN: 1280666-31-0
M. Wt: 239.31
InChI Key: WUSRHFOXQKJMKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The Inchi Code for a similar compound, tert-butyl 6-aminooctahydro-2H-cyclopenta [c]pyridine-2-carboxylate, is 1S/C13H24N2O2/c1-13 (2,3)17-12 (16)15-5-4-9-6-11 (14)7-10 (9)8-15/h9-11H,4-8,14H2,1-3H3 . This provides some insight into the molecular structure of the compound.


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on chemical databases .

Scientific Research Applications

Protease Activated Receptor 1 (PAR1) Antagonist

This compound has been used in the synthesis of analogues that act as antagonists for the Protease Activated Receptor 1 (PAR1) . PAR1 is a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases . The analogues showed good activity on PAR1 with moderate metabolic stability .

Drug Synthesis

Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is used in drug synthesis. Its versatile applications range from drug synthesis to catalysis, making it a valuable tool for advancing various fields of study.

Metabolic Stability Improvement

The compound has been used in the design and synthesis of fused 6/5 heterobicycle analogues with octahydrocyclopenta[c]pyridine or octahydrocyclopenta[c]pyran core scaffold . The aim was to improve metabolic stability by the insertion of a heteroatom at C5 of the octahydroindene ring . Both heterobicycle analogues showed much more improved metabolic stability compared with octahydroindenes without a remarkable decrease in activity .

Antiplatelet Therapy

The compound has been used in the development of antiplatelet therapy . Thrombin regulates platelet aggregation mainly through actions on PAR1 . The beneficial effects of antiplatelet therapy on cardiovascular diseases have been proven .

Industrial Applications

Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has gained significant attention in the scientific community due to its potential industrial applications.

Catalysis

The compound is also used in catalysis. Its versatile applications make it a valuable tool for advancing various fields of study.

Safety and Hazards

Specific safety and hazard information for tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is not provided in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSRHFOXQKJMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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